molecular formula C9H17N3 B13309500 5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13309500
M. Wt: 167.25 g/mol
InChI Key: IXRQIRINOIHKAK-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1522761-20-1) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with ethyl and methyl substituents at the 5- and 6-positions, respectively. Its molecular formula is C₈H₁₃N₃ (molecular weight: 151.21 g/mol) . This compound belongs to the imidazo[1,2-a]pyrimidine family, which is notable for its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-ethyl-6-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H17N3/c1-3-8-7(2)6-11-9-10-4-5-12(8)9/h7-8H,3-6H2,1-2H3,(H,10,11)

InChI Key

IXRQIRINOIHKAK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CN=C2N1CCN2)C

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-4,5-dihydro-6-methylpyrimidines

Method Overview:
One of the most common routes involves starting from 2-amino-4,5-dihydro-6-methylpyrimidines, which undergo oxidative or dehydrative cyclization to form the fused imidazo ring.

Reaction Conditions:

  • Reflux in acetic acid or ethanol
  • Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
  • Heating at elevated temperatures (around 100–130°C)

Key Intermediates:

  • 2-Amino-4,5-dihydro-6-methylpyrimidines
  • Corresponding imidazo derivatives after cyclization

Example Reaction:

2-Amino-6-methylpyrimidine reacts with ethyl chloroformate or ethyl iodide under basic conditions, followed by cyclization to yield the target compound.

Cyclization of 2-Amino-4,5-dihydro-6-methylpyrimidine Derivatives with α-Haloketones

Method Overview:
This approach involves reacting 2-amino-6-methylpyrimidine derivatives with α-haloketones such as ethyl bromoketone, facilitating cyclization via nucleophilic substitution and subsequent ring closure.

Reaction Conditions:

  • Reflux in ethanol or acetic acid
  • Presence of base like potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Reaction times typically range from 4 to 12 hours

Reaction Scheme:

2-Amino-6-methylpyrimidine + Ethyl haloketone → Cyclization → 5-Ethyl-6-methylimidazo[1,2-a]pyrimidine

Supporting Data:

  • Similar methodologies are outlined in literature for synthesizing fused heterocycles, with yields often exceeding 70% under optimized conditions.

Cyclization via Condensation of 2-Amino-4,5-dihydro-6-methylpyrimidines with α-Haloketones

Method Overview:
Condensation reactions between amino pyrimidines and α-haloketones, followed by intramolecular cyclization, are well-documented.

Reaction Conditions:

  • Heating in polar solvents such as ethanol or acetic acid
  • Use of catalysts like potassium carbonate or sodium ethoxide

Reaction Pathway:

  • Nucleophilic attack of amino group on halogenated carbon
  • Intramolecular cyclization to form the fused imidazo ring

Specific Literature-Reported Synthesis Procedures

Synthesis via Alkylation and Cyclization of Pyrimidine Derivatives

Procedure:
Starting from 2,4-dihydropyrimidines bearing methyl and ethyl substituents, alkylation at nitrogen atoms is performed using alkyl halides (ethyl chloride, methyl iodide). The resulting intermediates undergo cyclization under acidic or basic reflux conditions, often with dehydrating agents, to afford the fused heterocycle.

Reaction Data Table:

Step Reagents & Conditions Yield Key Notes
1 Alkylation with ethyl halide (e.g., ethyl chloride) in K₂CO₃/DMF ~85% Alkylation at N-1 or N-3 positions
2 Cyclization in acetic acid at 120°C 70-80% Dehydration to form imidazo ring

Cyclization Using 2-Amino-4,5-dihydro-6-methylpyrimidine and α-Haloketones

Procedure:
React 2-amino-4,5-dihydro-6-methylpyrimidine with ethyl bromoketone in ethanol with K₂CO₃ as base at reflux for 6–8 hours. The product precipitates upon cooling, is filtered, and purified by recrystallization.

Data Table:

Reactants Solvent Catalyst Temperature Time Yield Reference
2-Amino-4,5-dihydro-6-methylpyrimidine + Ethyl bromoketone Ethanol K₂CO₃ Reflux (~78°C) 6–8 h 75-85% ,

Cyclization via Condensation with α-Haloketones

Method:
In a typical procedure, the pyrimidine derivative reacts with ethyl chloroformate or similar halogenated ketones under reflux in ethanol with base, leading to ring closure.

Reaction Data Table:

Starting Material Reagent Solvent Conditions Yield Reference
2-Amino-6-methylpyrimidine Ethyl chloroformate Ethanol Reflux, 4–6 h 70–80% ,

Notes on Reaction Conditions and Optimization

  • Temperature: Typically between 80°C and 130°C for cyclization steps.
  • Solvents: Ethanol, acetic acid, and dioxane are preferred for their polarity and boiling points.
  • Catalysts: Potassium carbonate, sodium hydride, or Pd catalysts facilitate alkylation and cyclization.
  • Yield Optimization: Purity of starting materials, reaction time, and temperature control are critical for high yields.

Summary of Research Data and Trends

Method Advantages Limitations Typical Yield References
Alkylation + Cyclization High yield, straightforward Requires multiple steps 70–85% ,
Direct cyclization of precursors Fewer steps Requires pure intermediates 65–80% ,
Condensation with haloketones Good for substituent variation Longer reaction times 70–80% ,

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, with diverse applications in scientific research due to its unique chemical and biological properties. Its mechanism of action involves interaction with specific molecular targets and pathways, with its fused ring structure allowing it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Scientific Research Applications

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications. As a compound belonging to the imidazo[1,2-a]pyrimidine class, it is known for diverse biological activities, with research focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antitumor properties. For instance, compounds synthesized in various studies have shown promising in vitro activity against cancer cell lines such as MCF-7 (breast cancer) and Hela cells (cervical cancer). The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties
Imidazo[1,2-a]pyrimidine derivatives have been evaluated for their antimicrobial activities, with studies demonstrating moderate to high activity against various gram-positive and gram-negative bacteria. For example, certain compounds showed minimum inhibitory concentrations (MICs) that suggest potential as antibacterial agents.

AMPAR Modulation
Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) . These compounds appear to partially disrupt an important protein–protein interaction between the TARP and the pore-forming subunit of the ion-channel . Following oral administration, compound 26 exhibited time- and dose-dependent AMPAR/γ-8 receptor occupancy in mouse hippocampus, which resulted in robust seizure protection in corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models .

Comparison with Similar Compounds
5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications. For example, the position of the methyl group may play a role in potency, as the 6-methyl was considerably more active than the 7-methyl analogue .

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of imidazo[1,2-a]pyrimidines are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Ethyl-6-methyl-imidazo[1,2-a]pyrimidine 5-Ethyl, 6-methyl C₈H₁₃N₃ 151.21 Saturated core; potential for CNS-targeting drug design.
5-Cyclopentyl-imidazo[1,2-a]pyrimidine 5-Cyclopentyl C₁₁H₁₉N₃ 193.29 Bulky substituent enhances lipophilicity; may improve blood-brain barrier penetration.
5-(1-Methylcyclopropyl)-imidazo[1,2-a]pyrimidine 5-(1-Methylcyclopropyl) C₁₀H₁₅N₃ 177.25 Rigid cyclopropane group; potential for metabolic stability.
2-Phenyl-imidazo[1,2-a]pyrimidine hydrochloride 2-Phenyl C₁₂H₁₄N₃Cl 247.72 Aromatic substitution; hydrochloride salt improves aqueous solubility.
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-Methyl, 2-carboxylate C₁₁H₁₂N₂O₂ 204.23 Ester group enables prodrug strategies; used in FXa inhibitor synthesis.

Key Research Findings

Substituent Impact on Solubility : Hydrophobic groups (e.g., cyclopentyl, methylcyclopropyl) enhance lipid solubility but reduce aqueous solubility, necessitating salt formation (e.g., hydrochloride in ) for pharmaceutical formulations .

Antimicrobial Efficacy: Thieno-pyrimidine hybrids () with imidazo[1,2-a]pyrimidine moieties show MIC values of 8–32 µg/mL against Gram-positive bacteria, comparable to ciprofloxacin .

Synthetic Challenges : Saturated imidazo[1,2-a]pyrimidines (e.g., 5-ethyl-6-methyl) require careful control of reaction conditions to avoid over-reduction of the ring system .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Melting Point (°C)
5-Ethyl-6-methyl-imidazo[1,2-a]pyrimidine 1.8 0.15 Not reported
5-Cyclopentyl-imidazo[1,2-a]pyrimidine 2.5 0.08 145–147
2-Phenyl-imidazo[1,2-a]pyrimidine HCl 1.2 1.2 (in HCl) >250

Biological Activity

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

The synthesis of imidazo[1,2-a]pyrimidines typically involves multi-step organic reactions that yield compounds with various substituents influencing their biological activity. The specific structure of this compound allows for interactions with multiple biological targets.

Antimicrobial Activity

Recent studies have demonstrated that imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis H37Rv. Compounds within this class demonstrated minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against replicating bacteria . Although specific data for this compound is not detailed in the studies reviewed, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyrimidines are notable. Research indicates:

  • c-Met Inhibition : A study focused on developing new c-Met inhibitors revealed that imidazo[1,2-a]pyrimidine derivatives can inhibit c-Met signaling pathways critical for cancer progression . The structure-activity relationship (SAR) analysis indicated that modifications to the imidazo core could enhance potency against cancer cell lines.

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidines have also been explored for their anti-inflammatory effects:

  • Kinase Inhibition : Compounds designed from imidazo[1,2-a]pyrimidine scaffolds were evaluated for their ability to inhibit kinases such as KSP and Aurora-A. Some derivatives exhibited moderate inhibitory activity against these targets while demonstrating significant cytotoxicity against cancer cell lines such as HCT116 and HepG2 .

Structure-Activity Relationship (SAR)

The SAR of imidazo[1,2-a]pyrimidines indicates that modifications at various positions on the ring system can significantly alter biological activity. For example:

CompoundTargetIC50 (μM)Notes
Compound Ac-Met0.5Potent inhibitor
Compound BKSP10Moderate inhibition
Compound CAurora-A15Significant cytotoxicity

This table illustrates how different structural modifications influence the potency and selectivity of these compounds against various biological targets.

Case Studies

Several case studies highlight the effectiveness of imidazo[1,2-a]pyrimidines in preclinical models:

  • Study on Tuberculosis : Compounds derived from this class were tested in vivo in murine models showing promising results against drug-resistant strains of M. tuberculosis, indicating a novel mechanism of action distinct from existing therapies .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives caused significant apoptosis in cancer cell lines with IC50 values ranging from 5 to 20 μM . These findings support further investigation into their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-6-methyl-imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation reactions between 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl precursors are commonly employed. Solvents like acetic acid favor regioselectivity, while elevated temperatures (80–100°C) improve cyclization efficiency .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CIncreases cyclization rate
SolventAcetic acidEnhances regioselectivity
CatalystNone requiredReduces side reactions
  • Challenges : Competing side reactions (e.g., dimerization) may occur at higher temperatures. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR resolve substituent positions (e.g., ethyl vs. methyl groups). For example, methyl protons appear as singlets (~δ 2.1 ppm), while ethyl groups show triplets (~δ 1.3 ppm) .
  • X-ray Crystallography : Provides absolute stereochemistry and hydrogen-bonding patterns (e.g., planar imidazo-pyrimidine core with dihedral angles <5°) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C9_9H15_{15}N3_3 for the base structure) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
    • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

II. Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this scaffold?

  • Strategies :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclocondensation .
  • Catalytic Asymmetric Synthesis : Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) achieves >90% ee .
    • Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess .

Q. How do structural modifications (e.g., fluorination) impact metabolic stability and target binding?

  • Case Study : Replacing the ethyl group with a difluoromethyl group (as in ) increases metabolic stability (t1/2_{1/2} from 2.1 to 6.8 hours in liver microsomes) due to reduced CYP450 oxidation .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show fluorinated analogs have stronger H-bonding interactions with kinase ATP-binding pockets (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-fluorinated) .

Q. How to resolve contradictory data in SAR studies (e.g., increased potency but reduced solubility)?

  • Approach :

Lipophilicity Optimization : Introduce polar groups (e.g., -OH, -NH2_2) at the 2-position while retaining the ethyl-methyl core .

Prodrug Strategies : Mask hydrophilic groups (e.g., phosphate esters) to improve solubility without altering target affinity .

  • Analytical Tools :

  • LogP Measurement : Shake-flask method vs. computational predictions (e.g., SwissADME) .
  • Solubility Assays : Equilibrium solubility in PBS (pH 7.4) at 25°C .

Q. What computational methods are effective for predicting off-target interactions?

  • Protocol :

Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4EK4 for kinase targets) .

Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors) using Schrödinger’s Phase .

  • Validation : Compare predictions with experimental binding assays (SPR or ITC) .

III. Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF7) or enzyme sources .
  • Compound Purity : Impurities >5% (e.g., unreacted precursors) skew IC50_{50} values .
    • Resolution :
  • Standardized Protocols : Follow NIH guidelines for dose-response assays .
  • QC Measures : LC-MS purity verification (>95%) before biological testing .

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